Cas no 263139-55-5 (Potassium 3-cyano-3-(4-methoxyphenyl)acrylate)

Potassium 3-cyano-3-(4-methoxyphenyl)acrylate 化学的及び物理的性質
名前と識別子
-
- POTASSIUM 3-CYANO-3-(4-METHOXYPHENYL)ACRYLATE
- Potassium 3-cyano-3-(4-methoxyphenyl)acrylate
-
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A930902-1g |
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | 90% | 1g |
$611.0 | 2024-07-28 | |
TRC | P159910-25mg |
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate |
263139-55-5 | 25mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903531-1g |
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | 90% | 1g |
¥4193.0 | 2023-08-31 | |
A2B Chem LLC | AI80518-5mg |
potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI80518-10mg |
potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | P159910-50mg |
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate |
263139-55-5 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI80518-1mg |
potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI80518-500mg |
potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI80518-1g |
potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
263139-55-5 | >90% | 1g |
$1295.00 | 2024-04-20 |
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
Potassium 3-cyano-3-(4-methoxyphenyl)acrylateに関する追加情報
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate (CAS No. 263139-55-5): A Comprehensive Overview
Potassium 3-cyano-3-(4-methoxyphenyl)acrylate, identified by its CAS number 263139-55-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural and functional properties, serves as a versatile intermediate in the synthesis of various bioactive molecules and advanced polymers. The presence of both cyano and methoxy functional groups in its molecular structure imparts distinct reactivity, making it a valuable candidate for diverse chemical transformations.
The chemical structure of Potassium 3-cyano-3-(4-methoxyphenyl)acrylate consists of an acrylate backbone substituted with a cyano group at the third position and a methoxyphenyl group at the fourth position. This arrangement not only enhances its solubility in polar organic solvents but also facilitates its participation in various polymerization reactions, including free-radical and cationic polymerization. The methoxyphenyl moiety, in particular, contributes to the compound's stability and reactivity, making it an excellent precursor for the development of high-performance polymers.
In recent years, the applications of Potassium 3-cyano-3-(4-methoxyphenyl)acrylate have expanded significantly, particularly in the realm of drug discovery and development. Its acrylate functionality allows for easy incorporation into peptide mimetics and other therapeutic agents, where it serves as a key building block for constructing complex molecular architectures. Additionally, the cyano group provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
One of the most compelling aspects of Potassium 3-cyano-3-(4-methoxyphenyl)acrylate is its role in the synthesis of advanced materials. Researchers have leveraged its reactivity to develop novel polymers with enhanced mechanical strength, thermal stability, and biodegradability. These materials are particularly relevant in medical applications, such as biodegradable scaffolds for tissue engineering and smart coatings for drug delivery systems. The compound's ability to undergo controlled polymerization under mild conditions makes it an attractive choice for industrial-scale production.
The pharmacological potential of Potassium 3-cyano-3-(4-methoxyphenyl)acrylate has also been explored in several preclinical studies. Its structural features suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes implicated in inflammatory diseases and cancer progression. While further research is needed to fully elucidate its mechanism of action, these findings underscore its significance as a pharmacophore.
The synthesis of Potassium 3-cyano-3-(4-methoxyphenyl)acrylate typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the preparation of 4-methoxybenzaldehyde derivatives followed by cyano-substitution and subsequent esterification to yield the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible to researchers worldwide.
In conclusion, Potassium 3-cyano-3-(4-methoxyphenyl)acrylate (CAS No. 263139-55-5) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules and advanced polymers. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
263139-55-5 (Potassium 3-cyano-3-(4-methoxyphenyl)acrylate) 関連製品
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 339113-46-1(Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 60514-49-0(1,2-Didecanoyl-sn-glycerol)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 1804705-12-1(4-Chloro-5-(difluoromethyl)-2-(fluoromethyl)pyridine)
- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)
